1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile
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Overview
Description
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile is a complex organic compound that features a cyclobutanecarbonitrile core with a pyridinyl group and a dioxaborolan substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile typically involves multiple steps. One common route starts with the preparation of the pyridinyl intermediate, which is then coupled with the cyclobutanecarbonitrile moiety. The dioxaborolan group is introduced through a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Suzuki-Miyaura coupling typically requires a palladium catalyst, a base such as potassium carbonate, and an aryl or vinyl halide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce a wide range of biaryl compounds, while oxidation and reduction reactions can yield various functionalized derivatives.
Scientific Research Applications
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile depends on its specific application. In Suzuki-Miyaura coupling reactions, the dioxaborolan group acts as a boron source, which forms a complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound features a similar dioxaborolan group but with an imidazole core.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another compound with the dioxaborolan group, but with an aniline core.
Uniqueness
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile is unique due to its combination of a cyclobutanecarbonitrile core with a pyridinyl and dioxaborolan substituent
Properties
Molecular Formula |
C16H21BN2O2 |
---|---|
Molecular Weight |
284.2 g/mol |
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C16H21BN2O2/c1-14(2)15(3,4)21-17(20-14)13-8-12(9-19-10-13)16(11-18)6-5-7-16/h8-10H,5-7H2,1-4H3 |
InChI Key |
YFLISCXJODFVJT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3(CCC3)C#N |
Origin of Product |
United States |
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